H-Orn(Boc)-OMe.HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

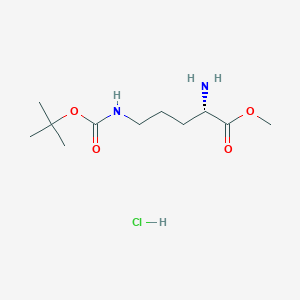

H-Orn(Boc)-OMe.HCl (CAS: 2480-96-8) is a protected derivative of L-ornithine, a non-proteinogenic amino acid. Its structure includes:

- Boc (tert-butyloxycarbonyl) protection on the δ-amino group.

- A methyl ester (OMe) on the α-carboxylic acid.

- A hydrochloride salt form, enhancing solubility.

Molecular formula: C₁₁H₂₂N₂O₄·HCl, molecular weight: 282.77 g/mol .

It is widely used in peptide synthesis as a building block, enabling selective deprotection strategies. The Boc group is acid-labile (removed via trifluoroacetic acid), while the methyl ester is base-sensitive (hydrolyzed with LiOH) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Boc)-OMe.HCl typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process begins with the reaction of (S)-2-amino-5-hydroxy-pentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid . The next step involves esterification using methanol and a catalyst like sulfuric acid to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

化学反应分析

Types of Reactions

H-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino acids or other functionalized derivatives.

科学研究应用

H-Orn(Boc)-OMe.HCl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of H-Orn(Boc)-OMe.HCl involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The compound’s reactivity is primarily due to the presence of the ester and amino groups, which can undergo various transformations .

相似化合物的比较

Ornithine Derivatives

Table 1: Key Ornithine Derivatives

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| H-Orn(Boc)-OMe.HCl | 2480-96-8 | C₁₁H₂₂N₂O₄·HCl | 282.77 | Boc (δ-amine), OMe (α-carboxyl) | Peptide synthesis intermediates |

| H-Orn-OH·HCl | 3184-13-2 | C₅H₁₂N₂O₂·HCl | 168.6 | Free δ- and α-amines, HCl salt | Polyamine synthesis |

| H-Orn-OMe·2HCl | 40216-82-8 | C₆H₁₄N₂O₂·2HCl | 219.1 | Methyl ester (α-carboxyl), 2HCl salts | Reactive intermediate |

| H-Orn(Boc)-OH | 13650-49-2 | C₁₀H₂₀N₂O₄ | 232.28 | Free α-carboxyl, Boc (δ-amine) | Bioactive molecule synthesis |

| H-Orn(Z)-OMe·HCl | 5874-75-9 | C₁₄H₂₀N₂O₄·HCl | 316.7 | Z (benzyloxycarbonyl) protection | Hydrogenolysis-sensitive synthesis |

| N-Me-Orn(Boc)-OMe·HCl | - | C₁₃H₂₉ClN₂O₄ | 312.83 | N-methylation (α-amine) | Conformationally restricted peptides |

Key Differences :

- Protection Strategy: Boc vs. Z: Boc is removed under acidic conditions (e.g., TFA), while Z requires hydrogenolysis . Cost: Boc-protected derivatives (e.g., this compound at $120/25g) are more expensive than Z-protected analogs due to synthetic complexity .

- Solubility : Hydrochloride salts (e.g., H-Orn-OMe·2HCl) exhibit higher water solubility than free bases.

- Reactivity : Unprotected δ-amines (e.g., H-Orn-OH·HCl) enable direct coupling but require careful handling to avoid side reactions.

Lysine and Diaminopropionic Acid (Dap) Analogs

Table 2: Comparison with Lysine and Dap Derivatives

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2480-96-8 | C₁₁H₂₂N₂O₄·HCl | 282.77 | Ornithine (4-carbon chain) |

| H-Lys(Boc)-OMe.HCl | 2389-48-2 | C₁₂H₂₅ClN₂O₄ | 296.79 | Lysine (5-carbon chain) |

| H-Dap(Boc)-OMe·HCl | 114559-25-0 | C₉H₁₉ClN₂O₄ | 254.71 | Dap (3-carbon chain) |

Structural and Functional Insights :

生物活性

H-Orn(Boc)-OMe.HCl, also known as N-Boc-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities and applications. This article delves into its biological activity, including its mechanisms, effects, and relevant studies.

- Molecular Formula : C11H23ClN2O4

- Molecular Weight : 250.77 g/mol

- CAS Number : 56777383

- Appearance : White to off-white powder

This compound exhibits several biological activities primarily attributed to its role as a precursor in the synthesis of polyamines and other bioactive molecules. The following mechanisms have been identified:

- Polyamine Synthesis : Ornithine is a key substrate for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are crucial for cell growth and differentiation.

- Nitric Oxide Production : Ornithine can be converted to arginine, which is a precursor for nitric oxide synthesis, a vital signaling molecule involved in various physiological processes.

- Cell Proliferation : Research indicates that ornithine derivatives can promote cell proliferation and enhance wound healing processes by stimulating fibroblast growth.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's ability to disrupt bacterial cell membranes is believed to contribute to its antimicrobial efficacy.

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in vitro using various cancer cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in inflammatory models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTVFHJMWNCIRB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-96-8 |

Source

|

| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。